D-Valine, also known as D-alanyl-, is a stereoisomer of the amino acid valine, which is one of the essential amino acids in protein synthesis. Unlike its L-form counterpart, D-Valine is less common in nature and has garnered interest for its potential applications in various fields, including pharmaceuticals and biotechnology. This compound is classified under the category of D-amino acids, which are amino acids that have a specific spatial arrangement of their atoms differing from the more prevalent L-amino acids.
D-Valine can be sourced through various methods, including chemical synthesis and microbial fermentation. It is classified as a non-polar, aliphatic amino acid, characterized by its branched-chain structure. The presence of the chiral center in D-Valine contributes to its unique properties and biological activities.
The synthesis of D-Valine typically involves controlling reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity. For example, fermentation processes require precise monitoring of microbial growth conditions to maximize production rates.
D-Valine exhibits a chiral center at the second carbon atom (Cα), leading to its classification as a D-amino acid. The spatial arrangement around this carbon atom distinguishes it from L-Valine.
D-Valine participates in various biochemical reactions:
The reactions involving D-Valine often require specific enzymes that facilitate the conversion processes while maintaining stereoselectivity towards the D-form.
D-Valine's mechanism of action primarily relates to its role in protein synthesis and metabolism. As an amino acid, it is incorporated into proteins during translation in ribosomes. Additionally, it may influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.
Relevant analyses include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification .
D-Valine has several scientific uses:
D-Valine and D-alanine play critical roles in bacterial peptidoglycan (PG) biosynthesis, the process that constructs the rigid scaffold essential for bacterial cell wall integrity. Unlike L-amino acids used in protein synthesis, D-amino acids confer resistance to proteolytic degradation in the extracellular environment. The PG precursor unit features a stem peptide ending with D-alanyl-D-alanine (D-Ala-D-Ala), synthesized by D-alanine-D-alanine ligase (Ddl) [4] [8]. While D-alanine is the canonical substrate, certain bacterial species incorporate D-valine into PG via substrate promiscuity of Ddl homologs or specialized ligases, modifying the peptide cross-bridge [6]. This incorporation alters PG's structural properties, influencing cell wall strength and flexibility. The terminal D-Ala-D-Ala motif is cleaved by transpeptidases during cross-linking, releasing the terminal D-alanine and forming peptide bonds between adjacent glycan chains [8]. Environmental stressors (e.g., pH shifts, antibiotics) can increase non-canonical D-amino acid incorporation (including D-valine), serving as a adaptive mechanism for PG remodeling [6].
Table 1: Key D-Amino Acids in Peptidoglycan Biosynthesis
D-Amino Acid | Primary Role | Site of Incorporation | Functional Consequence |
---|---|---|---|
D-alanine | Stem peptide terminus & cross-bridge | Positions 4 & 5 of stem peptide | Transpeptidation substrate |
D-glutamate | Stem peptide backbone | Position 2 of stem peptide | Resists peptidases |
D-valine | Non-canonical cross-bridge | Position 5 (replaces D-Ala) | Modifies cross-linking density |
meso-DAP* | Cross-linker in Gram-negatives | Position 3 of stem peptide | Direct transpeptide linkage |
*meso-diaminopimelate |
The formation of D-alanyl-D-valine dipeptides is catalyzed by ATP-dependent ligases, primarily homologs of D-alanine-D-alanine ligase (Ddl). These enzymes utilize a two-step ping-pong mechanism [4] [7]:
Key catalytic residues include Glu15, which orients the first D-alanine's amine group, and Ser150 and Tyr216, which stabilize the acyl-phosphate intermediate and perturb the pKa of the second substrate (D-valine), respectively [7]. Magnesium ions (Mg²⁺) coordinate ATP binding, with Glu270 and Asp257 serving as metal ligands [7]. Mutational studies show that substituting Tyr216 with phenylalanine alters specificity, enabling Ddl to utilize D-lactate instead of D-alanine – a key mechanism in vancomycin resistance [7].
D-alanine-D-alanine ligases belong to the ATP-grasp superfamily, characterized by a conserved fold that "grasps" ATP between N- and C-terminal domains [4] [7]. These enzymes catalyze peptide bond formation via carboxylate activation, distinguishing them from ribosome-dependent peptide synthesis [4]. The catalytic cycle involves:
Structural analyses (e.g., PDB: 2DLN) reveal that the N-terminal domain (residues 1–214) binds the first D-alanine, while the C-terminal domain (residues 215–307) binds ATP and the second D-alanine [4] [7]. This architecture is conserved across bacteria, archaea, and eukaryotes, though substrate specificity varies.
Table 2: ATP-Grasp Enzymes in Bacterial Peptide Synthesis
Enzyme Class | Representative Enzyme | Product Formed | Biological Role |
---|---|---|---|
D-alanine-D-alanine ligase | Ddl (E. coli) | D-Ala-D-Ala | Peptidoglycan precursor |
D-alanine-D-serine ligase | VanA (Enterococci) | D-Ala-D-Ser | Vancomycin resistance |
γ-Glutamylcysteine synthetase | GshA | γ-Glu-Cys | Glutathione biosynthesis |
Succinyl-CoA synthetase | SucCD | Succinyl-CoA | TCA cycle |
While Ddl enzymes exhibit strong preference for D-alanine, certain homologs display substrate promiscuity toward D-valine, D-serine, or glycine [4] [6]. Specificity determinants include:
Mutagenesis of Tyr216 to phenylalanine or alanine expands substrate range to include D-valine and D-lactate, demonstrating evolutionary plasticity [7]. In Streptomyces spp., dedicated D-alanine-D-valine synthetases exist, producing dipeptides for non-ribosomal peptide antibiotics [6].
The use of D-amino acids in PG is an evolutionarily conserved strategy across prokaryotes, driven by:
Beyond structural roles, D-amino acids like D-valine act as environmental signals: They regulate PG hydrolase activity, control cell wall remodeling during stationary phase, and influence biofilm dispersal [6]. This functional versatility underscores their evolutionary significance in prokaryotic survival.
Table 3: Evolutionary Roles of D-Amino Acids in Prokaryotes
Evolutionary Mechanism | Example | Functional Outcome |
---|---|---|
Gene duplication | vanA in Enterococci | D-Ala-D-Ser ligase (antibiotic resistance) |
Substrate promiscuity | ddl in Streptomyces | D-Ala-D-Val for antibiotic synthesis |
Phase-dependent expression | racE (racemase) in Bacillus | Stationary-phase PG remodeling |
Cross-species signaling | D-Val release in biofilms | Inhibits biofilm growth in competitors |
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